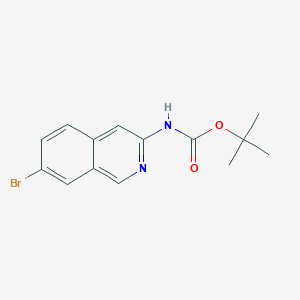

tert-Butyl (7-bromoisoquinolin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (7-bromoisoquinolin-3-yl)carbamate: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is known for its unique structure, which includes a tert-butyl group, a bromo substituent on the isoquinoline ring, and a carbamate functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoisoquinolin-3-yl)carbamate typically involves the reaction of 7-bromoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

7-bromoisoquinoline+tert-butyl chloroformatetriethylaminetert-Butyl (7-bromoisoquinolin-3-yl)carbamate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromo substituent on the isoquinoline ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The isoquinoline ring can participate in various oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted isoquinoline derivatives can be formed.

Oxidation Products: Oxidized isoquinoline derivatives.

Reduction Products: Reduced isoquinoline derivatives.

Hydrolysis Products: Corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Chemistry: tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its effects on different biological pathways to identify potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mécanisme D'action

The mechanism of action of tert-Butyl (7-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling pathways.

Comparaison Avec Des Composés Similaires

- tert-Butyl (7-chloroisoquinolin-3-yl)carbamate

- tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate

- tert-Butyl (7-iodoisoquinolin-3-yl)carbamate

Comparison: tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is unique due to the presence of the bromo substituent, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable than the chloro and fluoro groups, leading to different steric and electronic effects. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Activité Biologique

tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications.

- Chemical Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.19 g/mol

- IUPAC Name : tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate

- PubChem CID : 121231773

The biological activity of this compound can be attributed to its interaction with specific biological targets, including:

- CXCR4 Antagonism : The compound may exhibit antagonistic properties against the CXC chemokine receptor 4 (CXCR4), which is involved in various cellular processes such as chemotaxis and cell survival. Compounds with similar structures have shown promising anti-HIV activity by blocking CXCR4 signaling pathways .

- Antimicrobial Activity : Research indicates that derivatives of isoquinoline, including carbamates, can possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within pathogens .

Antiviral Activity

A study highlighted the synthesis of isoquinoline-based compounds, revealing that certain derivatives exhibited low nanomolar activity against HIV strains. Although specific data for this compound was not detailed, its structural similarity suggests potential effectiveness against viral infections .

Case Studies and Findings

| Study | Compound | Activity | IC50/EC50 Values |

|---|---|---|---|

| Study 1 | Isoquinoline Derivative | Anti-HIV | EC50 < 100 nM |

| Study 2 | Quinolinone-Thiosemicarbazone | Anti-TB | IC50 values ranging from 0.6 to 6 nM |

| Study 3 | Related Carbamate | Antimicrobial | Not specified but significant |

Safety and Toxicology

Safety data for this compound indicate it carries certain hazard statements (H302-H335), suggesting caution in handling due to potential toxicity upon ingestion or inhalation . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBGOWSZYBVQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.